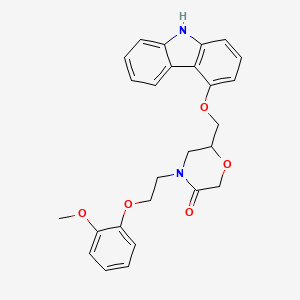VK-II-36

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Availability and Potential Uses
While there is no published scientific research directly investigating 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one (FNB37166), it can be purchased from commercial suppliers []. This suggests potential research applications, though the specific areas of interest remain unknown.
Chemical Structure Analysis
The structure of FNB37166 combines several functional groups that might be of interest to researchers:
- Carbazole: This aromatic group is found in many natural products and pharmaceuticals, known for its diverse biological activities including anti-cancer and anti-inflammatory properties [].
- Morpholine: This heterocyclic ring is present in various drugs and drug candidates due to its ability to interact with biological systems [].
- Methoxyphenoxy: This group can influence the solubility and bioactivity of a molecule [].
The combination of these moieties in FNB37166 warrants further investigation to understand its potential interactions with biological targets.
Future Research Directions
Given the structural features of FNB37166, future research could explore its potential applications in various areas:
- Drug Discovery: FNB37166 could be screened for biological activity against different targets relevant to diseases like cancer or inflammation. The presence of the carbazole and morpholine groups suggest potential for interesting bioactivity.
- Material Science: The molecule's structure might be suitable for development into functional materials with specific properties depending on further analysis.
VK-II-36 is a synthetic compound characterized by its unique structure, which includes a benzimidazole core and an imidazole side chain. The compound has garnered interest due to its specific biological activities, particularly as a modulator of calcium release mechanisms within cells. Its chemical structure can be represented as follows:
- Chemical Formula: C₁₁H₁₃N₃
- CAS Number: 955371-66-1
VK-II-36 has been studied for its role in modulating calcium signaling pathways, particularly in relation to store-overload-induced calcium release (SOICR). This mechanism is crucial for various cellular processes, including muscle contraction and neurotransmitter release. Research indicates that VK-II-36 acts as an inhibitor of SOICR in specific cell lines, such as HEK293 cells, suggesting its potential utility in studying calcium-related physiological processes .
The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques. The general approach includes:
- Formation of the Benzimidazole Core: This can be achieved through condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
- Introduction of the Imidazole Side Chain: This step often involves alkylation or acylation methods to attach the imidazole moiety to the benzimidazole framework.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
VK-II-36 has potential applications in various fields, including:
- Pharmacology: As a research tool to understand calcium signaling and its implications in various diseases.
- Cell Biology: In studies involving cellular responses to calcium fluctuations.
- Drug Development: As a lead compound for developing new therapeutics targeting calcium dysregulation.
VK-II-36 shares structural similarities with several other compounds that also interact with calcium signaling pathways. Here are some notable examples:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| VK-II-86 | 955371-84-3 | Inhibitor of store-overload-induced calcium release |
| Carvedilol | 72956-09-3 | Beta-blocker with antioxidant properties |
| Dantrolene | 7261-95-4 | Muscle relaxant that inhibits calcium release |
Uniqueness
VK-II-36's uniqueness lies in its specific structural features that allow it to selectively inhibit SOICR without affecting other calcium signaling pathways significantly. This selectivity could make it a valuable tool for dissecting the roles of different calcium signaling mechanisms in health and disease.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








